molecular formula C4H12ClNS B13609521 (2R)-2-aminobutane-1-thiol hydrochloride

(2R)-2-aminobutane-1-thiol hydrochloride

Cat. No.: B13609521
M. Wt: 141.66 g/mol
InChI Key: AKQKZYCNKADSSJ-PGMHMLKASA-N
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Description

(2R)-2-aminobutane-1-thiol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique chemical properties, which make it valuable in synthetic chemistry, pharmaceuticals, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminobutane-1-thiol hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of 2-aminobutan-1-one using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminobutane-1-thiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amides, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R)-2-aminobutane-1-thiol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-aminobutane-1-thiol hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity, protein folding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-aminobutane-1-thiol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and thiol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C4H12ClNS

Molecular Weight

141.66 g/mol

IUPAC Name

(2R)-2-aminobutane-1-thiol;hydrochloride

InChI

InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1

InChI Key

AKQKZYCNKADSSJ-PGMHMLKASA-N

Isomeric SMILES

CC[C@H](CS)N.Cl

Canonical SMILES

CCC(CS)N.Cl

Origin of Product

United States

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